molecular formula C10H8ClNO3 B1672825 7-Amino-4-chloro-3-methoxyisocoumarin CAS No. 62252-26-0

7-Amino-4-chloro-3-methoxyisocoumarin

Cat. No. B1672825
CAS RN: 62252-26-0
M. Wt: 225.63 g/mol
InChI Key: AMDGKLWVCUXONP-UHFFFAOYSA-N
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Description

7-Amino-4-chloro-3-methoxyisocoumarin (7-ACM) is a synthetic compound derived from the isocoumarin family. 7-ACM has found numerous applications in research laboratories, as it can be used to study a variety of biological systems and processes. It is a useful tool for scientists due to its various biological activities, including its ability to interact with various cellular proteins and enzymes.

Scientific Research Applications

Enzyme Inhibition

7-Amino-4-chloro-3-methoxyisocoumarin and its derivatives are primarily studied for their potent inhibition of various enzymes. A key area of interest is their effect on human leukocyte elastase (HLE). Research demonstrates that different substituents at the 7-amino and 3-alkoxy positions significantly influence inhibitory potency against HLE, with hydrophobic substituents at the 7-amino position providing the best selectivity and inhibitory potency (Kerrigan et al., 1995).

Additionally, these compounds have been evaluated as inhibitors of human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE). The inhibition of HNE is shown to be directly related to the hydrophobicity of the substituent on the 7-amino group (Hernández et al., 1992).

Serine Protease Detection and Isolation

New biotinylated, mechanism-based isocoumarin serine protease inhibitors were synthesized to detect, localize, and isolate serine proteases. These inhibitors, containing a 4-chloro group and a biotinylated substituent at the 7-position, have shown effectiveness against a range of serine proteases including HLE, PPE, trypsin, and others (Kam et al., 1993).

Blood Coagulation Enzyme Inhibition

7-Amino-4-chloro-3-methoxyisocoumarin derivatives have been synthesized for the inhibition of blood coagulation enzymes. These derivatives exhibit strong inhibitory and anticoagulant potency, with substituted isocoumarins showing promise as effective anticoagulants in vitro (Kam et al., 1994).

Potential in Treating Neurodegeneration

7-Amino-3-(2/3bromopropoxy)-4-chloroisocoumarin has been used as a calpain inhibitor, showing potential in the inhibition and treatment of neurodegeneration (Hussain et al., 2001).

Crystal Structure Analysis

The crystal structure of the iodo analog of 7-(bromoacetyl)amino-4-chloro-3-methoxyisocoumarin, an HNE inhibitor, has been determined, providing insights into the structural aspects of these compounds (Kerrigan et al., 1996).

Other Applications

Research also explores the synthesis of various derivatives of 7-Amino-4-chloro-3-methoxyisocoumarin and their applications in different biological and chemical contexts. For example, studies on the synthesis and reactivity of these compounds offer insights into their potential for creating new polycyclic derivatives and understanding their interaction mechanisms (Bihel et al., 2003).

properties

IUPAC Name

7-amino-4-chloro-3-methoxyisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c1-14-10-8(11)6-3-2-5(12)4-7(6)9(13)15-10/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDGKLWVCUXONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C(C=C2)N)C(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-4-chloro-3-methoxyisocoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
JE Kerrigan, J Oleksyszyn, CM Kam… - Journal of medicinal …, 1995 - ACS Publications
… of acyl, urea, andcarbamate derivatives of 7-amino-4-chloro-3-methoxyisocoumarin (1), 7-… The three best compounds in this series, 7-amino-4-chloro-3-methoxyisocoumarin (1) (&ob¡¡…
Number of citations: 52 pubs.acs.org
MA Hernandez, JC Powers, J Glinski… - Journal of medicinal …, 1992 - ACS Publications
… A series of new acyl, urea, and carbonate derivatives of 7-amino-4-chloro-3-methoxyisocoumarin were synthesized and evaluated as irreversible inhibitors of human neutrophil elastase …
Number of citations: 34 pubs.acs.org
JW Harper, JC Powers - Biochemistry, 1985 - ACS Publications
… the 7-amino-4-chloro-3-methoxyisocoumarin-inactivated enzymes. The rate of hydroxylamine reactivation of PP elastase inactivated by 7-amino-4-chloro-3-methoxyisocoumarin was pH…
Number of citations: 109 pubs.acs.org
JC Powers, J Oleksyszyn, SL Narasimhan, CM Kam… - Biochemistry, 1990 - ACS Publications
… The chlorine atom is still present in this acyl enzyme, in contrast to the previously reported structure of the 7-amino-4-chloro-3-methoxyisocoumarin-PPE complex where the chlorine …
Number of citations: 56 pubs.acs.org
J Vijayalakshmi, EF Meyer Jr, CM Kam, JC Powers - Biochemistry, 1991 - ACS Publications
… pocket replacing the Cl atom in the structure of 7-amino-4-chloro-3-methoxyisocoumarin, and the … In the 7-amino-4-chloro-3-methoxyisocoumarin + PPE complex the aromtaicring is …
Number of citations: 33 pubs.acs.org
JW Harper, JC Powers - Journal of the American Chemical …, 1984 - ACS Publications
Human leukocyte elastase (HLE) is a serine protease involved in a number of disease states including pulmonary emphysema. As such, there is considerable interest in the …
Number of citations: 39 pubs.acs.org
JC Powers, CM Kam, L Narasimhan… - Journal of Cellular …, 1989 - Wiley Online Library
… PP elastase inactivated by 7-amino-4chloro-3-methoxyisocoumarin has been solved at pH 5 in 0.1 M acetate buffer to a resolution of 0.18 mm [ll]. A single ester linkage is formed …
Number of citations: 62 onlinelibrary.wiley.com
CM Kam, S Abuelyaman, C Powers - academia.edu
… comparison, the 3-methoxy derivative BIC 7, with a spacer of two 6-aminocaproyl groups, was actually more reactive than the nonbiotinylated 7-amino-4-chloro-3methoxyisocoumarin …
Number of citations: 0 www.academia.edu
CM Kam, TJ Oglesby, MK Pangburn… - … (Baltimore, Md.: 1950 …, 1992 - journals.aai.org
Inhibition of complement proteins D, B, C2, C1s, C1r, I, and the catalytic fragments Bb and C2a by substituted isocoumarins was investigated. 3,4-Dichloroisocoumarin, a general serine …
Number of citations: 39 journals.aai.org
JJ Heynekamp, LA Hunsaker, TA Vander Jagt… - Bioorganic & medicinal …, 2008 - Elsevier
… Compound 4, (7-amino-4-chloro-3-methoxyisocoumarin), was prepared by catalytic hydrogenation of the nitro group of 3n as shown in Scheme 2. Amides 5a and 5b were prepared by …
Number of citations: 70 www.sciencedirect.com

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